Cas no 57164-98-4 (N-(2-Methoxy-4-nitrophenyl)methanesulfonamide)
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Methoxy-4-nitrophenyl)methanesulfonamide
- N-(2-METHOXY-4-NITRO-PHENYL)-METHANESULFONAMIDE
- methanesulfonamide, N-(2-methoxy-4-nitrophenyl)-
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- Inchi: InChI=1S/C8H10N2O5S/c1-15-8-5-6(10(11)12)3-4-7(8)9-16(2,13)14/h3-5,9H,1-2H3
- InChI Key: OGHIXDRDSPVXJZ-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C
Computed Properties
- Exact Mass: 246.0311
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 98.54
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108944-1g |
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide |
57164-98-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626615-1g |
N-(2-methoxy-4-nitrophenyl)methanesulfonamide |
57164-98-4 | 98% | 1g |
¥1965.00 | 2024-05-08 | |
| Crysdot LLC | CD12059828-5g |
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide |
57164-98-4 | 95+% | 5g |
$671 | 2024-07-24 |
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-(2-Methoxy-4-nitrophenyl)methanesulfonamide
Introduction to N-(2-Methoxy-4-nitrophenyl)methanesulfonamide (CAS No. 57164-98-4)
N-(2-Methoxy-4-nitrophenyl)methanesulfonamide (CAS No. 57164-98-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has been extensively studied for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.
The molecular structure of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide consists of a methanesulfonamide functional group attached to a phenyl ring substituted with both a methoxy group and a nitro group. This particular arrangement of functional groups imparts distinct reactivity and interaction capabilities, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, the interest in N-(2-Methoxy-4-nitrophenyl)methanesulfonamide has been fueled by its potential role as an intermediate in the synthesis of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring creates a balance of reactivity that is conducive to various chemical transformations. These transformations are crucial for the development of novel compounds with therapeutic potential.
One of the most compelling aspects of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide is its utility in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop new scaffolds for drug candidates targeting various diseases. For instance, the compound has been explored as a precursor in the synthesis of molecules with anti-inflammatory and anticancer properties. The methanesulfonamide moiety, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design.
The nitro group in N-(2-Methoxy-4-nitrophenyl)methanesulfonamide also plays a significant role in its chemical behavior. Nitro groups can undergo reduction to form amine derivatives, which are often key pharmacophores in many drugs. This redox chemistry provides a versatile tool for medicinal chemists to modify and optimize drug candidates. Additionally, the methoxy group can participate in various electronic interactions, influencing the overall reactivity and selectivity of the compound.
Recent studies have highlighted the importance of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide in the development of novel therapeutic agents. For example, researchers have demonstrated its use in generating derivatives with enhanced bioavailability and reduced toxicity. These findings underscore the compound's potential as a building block for next-generation drugs. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for addressing unmet medical needs.
The synthesis of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide itself is an intriguing process that showcases modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity, which is essential for producing compounds with specific biological activities.
The pharmaceutical industry has taken note of these advancements, recognizing the value of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide as a versatile intermediate. Several companies are investing in research to explore its applications further. Collaborative efforts between academic institutions and industry partners are yielding promising results, paving the way for new drug discoveries.
Beyond its pharmaceutical applications, N-(2-Methoxy-4-nitrophenyl)methanesulfonamide also finds utility in other areas of chemical research. Its unique properties make it suitable for use as a ligand in catalytic systems or as a probe molecule in biochemical assays. The compound's ability to interact with various biological targets provides researchers with insights into molecular mechanisms and potential therapeutic interventions.
In conclusion, N-(2-Methoxy-4-nitrophenyl)methanesulfonamide (CAS No. 57164-98-4) is a multifaceted compound with significant implications in both academic research and industrial applications. Its structural features enable diverse chemical transformations, making it a valuable tool for developing novel drugs and exploring new synthetic pathways. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing chemical biology and medicine.
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